Differential Activation Profile: Weak AhR Agonist vs. Inactive PXR Agonist in Human Hepatoma Cells
In HTS dose-response assays performed by the Scripps Research Institute Molecular Screening Center, this compound exhibited markedly different activity against two closely related nuclear receptors: it activated the aryl hydrocarbon receptor (AhR) with an EC₅₀ of 4,220 nM, but was essentially inactive against the pregnane X receptor (PXR), with an EC₅₀ exceeding 116,000 nM [1][2]. This represents a >27-fold selectivity window for AhR over PXR under identical assay conditions (human hepatoma DPX-2 cells, luminescence-based reporter assay, 10-point 1:3 dilution series starting at 116.1 µM) [2].
| Evidence Dimension | Nuclear receptor activation potency and selectivity |
|---|---|
| Target Compound Data | AhR EC₅₀ = 4.22E+3 nM; PXR EC₅₀ > 1.16E+5 nM |
| Comparator Or Baseline | Within-compound comparison: PXR activation vs. AhR activation in the same assay platform. |
| Quantified Difference | >27-fold selectivity for AhR over PXR (lower bound, as PXR EC₅₀ is a threshold value). |
| Conditions | Luminescence-based reporter assay in human DPX-2 hepatoma cells; 10-point 1:3 dilution series; starting concentration 116.1 µM; 24 h incubation. |
Why This Matters
This differential profile enables researchers to use the compound as a selective AhR tool with a defined PXR counter-screen window, which is valuable for studies where PXR off-target activation would confound interpretation of AhR-mediated transcriptional responses.
- [1] BindingDB. BDBM75531: Affinity data for Nuclear receptor subfamily 1 group I member 2 (PXR) and Aryl hydrocarbon receptor (AhR). Data curated from PubChem BioAssay AID 463086 and AID 463088. View Source
- [2] BioAssayExpress. (n.d.). PubChem AID 463086: Luminescence-based counterscreen for activators of the Aryl Hydrocarbon Receptor (AHR): cell-based high throughput dose response screening assay for activators of the Pregnane X Receptor (PXR). View Source
